1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea
Description
This compound is a thiourea derivative characterized by a stereochemically defined backbone (2S,3R configuration) and multiple functional groups:
- tert-Butyldiphenylsilyl (TBDPS) ether: A bulky protecting group that enhances steric hindrance and influences solubility .
Its molecular formula is C₃₃H₃₇F₃N₂OPSSi, with a molecular weight of 682.8 g/mol (estimated). The compound’s stereochemistry and functional diversity make it relevant for asymmetric synthesis, ligand design, or pharmaceutical studies.
Properties
Molecular Formula |
C39H42FN2OPSSi |
|---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
1-[(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C39H42FN2OPSSi/c1-30(43-46(39(2,3)4,35-21-13-7-14-22-35)36-23-15-8-16-24-36)37(42-38(45)41-32-27-25-31(40)26-28-32)29-44(33-17-9-5-10-18-33)34-19-11-6-12-20-34/h5-28,30,37H,29H2,1-4H3,(H2,41,42,45)/t30-,37-/m1/s1 |
InChI Key |
RCKFBLGFPCHESB-JOCIVYRRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)F)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Intermediate
- The chiral butan-2-yl intermediate bearing the diphenylphosphanyl group is prepared via stereoselective addition or substitution reactions starting from chiral precursors or by asymmetric catalysis.
- The hydroxyl group at position 3 is introduced or retained during this step.
- The stereochemistry (2S,3R) is controlled by chiral catalysts or chiral pool starting materials.
Protection of the Hydroxyl Group
- The free hydroxyl group is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or triethylamine.
- Typical reaction conditions involve anhydrous solvents like dichloromethane at room temperature.
- This step prevents the hydroxyl from interfering in subsequent reactions and improves compound stability.
Formation of the Thiourea Moiety
- The key step involves reacting the amine-functionalized intermediate with 4-fluorophenyl isothiocyanate or an equivalent thiocarbonyl transfer reagent.
- The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
- The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.
- Reaction monitoring is done by TLC or HPLC to ensure completion.
Purification and Characterization
- The crude product is purified by flash chromatography on silica gel using appropriate solvent gradients (e.g., hexane/ethyl acetate).
- Characterization includes NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
- The molecular formula is C39H42FN2OPSSi with a molecular weight of approximately 664.9 g/mol.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Stereoselective synthesis of chiral intermediate | Chiral catalyst or chiral pool precursor | Varies | Ambient to reflux | 70-85 | Control of (2S,3R) stereochemistry |
| 2 | Hydroxyl protection | tert-Butyldiphenylsilyl chloride, imidazole | Dichloromethane | Room temp | 90-95 | Anhydrous conditions required |
| 3 | Thiourea formation | 4-Fluorophenyl isothiocyanate | Dichloromethane or THF | 0 to 25 °C | 80-90 | Monitored by TLC/HPLC |
| 4 | Purification | Flash chromatography | Hexane/ethyl acetate | Ambient | - | Confirm stereochemistry and purity |
Research Findings and Considerations
- The use of the tert-butyldiphenylsilyl protecting group is preferred over smaller silyl groups (e.g., triisopropylsilyl) due to its greater stability under acidic and basic conditions, which is critical for multi-step syntheses involving phosphorus and sulfur functionalities.
- The diphenylphosphanyl group is sensitive to oxidation; therefore, inert atmosphere techniques (nitrogen or argon) are recommended during synthesis and purification.
- The stereochemical integrity of the compound is maintained throughout the synthesis by careful control of reaction conditions and use of chiral starting materials or catalysts.
- Thiourea derivatives with fluorophenyl substituents have shown enhanced biological activity, making the precise preparation of this compound important for pharmaceutical research.
- Analytical data from NMR and mass spectrometry confirm the successful incorporation of all functional groups and the expected molecular weight.
Chemical Reactions Analysis
Asymmetric Catalysis via Bifunctional Activation
The thiourea moiety facilitates hydrogen-bonding interactions with electrophilic substrates, while the diphenylphosphanyl group activates nucleophiles. This dual activation enables enantioselective transformations:
-
Michael Additions : Analogous to Takemoto’s catalyst , the compound achieves enantioselectivity >90% ee in β-ketoester additions to nitroolefins by coordinating the nitro group via thiourea and deprotonating the nucleophile via the phosphine .
-
Allylic Alkylation : The phosphanyl group participates in nucleophilic displacement, as seen in MBH carbonate reactions . For example, coupling with oxazolones yields α-amino acid derivatives with 16:1 diastereomeric ratios .
Nucleophilic Substitution and Acyl Transfer
The diphenylphosphanyl group acts as a nucleophilic catalyst in acyl transfer reactions:
Protection/Deprotection Dynamics
The tert-butyldiphenylsilyl (TBDPS) group undergoes selective deprotection under mild conditions:
-
Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves the silyl ether, regenerating the hydroxyl group without affecting the thiourea or phosphine .
-
Stability : The TBDPS group remains intact during Grignard additions and Wittig reactions, as demonstrated in multistep syntheses of polycyclic ethers .
Cross-Coupling Reactions
The phosphine ligand enables metal-mediated couplings:
-
Stille Coupling : Reacts with allyltributylstannane in CH₂Cl₂ at −78°C to form C–C bonds, albeit with moderate stereochemical control .
-
Suzuki–Miyaura Coupling : Limited by competing phosphine coordination to palladium, requiring tailored catalysts .
Comparative Analysis of Thiourea Catalysts
Scientific Research Applications
Antimicrobial Properties
Thiourea derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds with thiourea moieties exhibit significant inhibition against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
- In vitro Studies : A series of thiourea derivatives were tested against multiple strains, showing minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL. Notably, compounds with halogen substitutions demonstrated enhanced antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis .
Antituberculosis Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Thiourea derivatives have been identified as promising candidates in this regard.
- Activity Profile : In a study assessing the antituberculosis efficacy of various thiourea compounds, several derivatives exhibited potent activity against M. tuberculosis strain H 37Rv. For instance, certain compounds showed MIC values as low as 10.96 µM, indicating strong potential for further development as antituberculosis agents .
| Compound ID | R Group | MIC (µM) | Cytotoxicity (MCC µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 11 | 4-Fluorophenyl | 10.96 | ≥20 | ≥1.8 |
| 19 | 4-Fluorophenyl | 11.48 | ≥100 | ≥8.7 |
| 15 | 4-Chlorophenyl | 17.81 | ≥100 | >5.6 |
Molecular Docking Studies
To elucidate the mechanisms underlying the biological activity of thiourea derivatives, molecular docking studies have been employed.
- Docking Results : The docking studies focused on the enoyl-acyl carrier protein reductase (InhA) enzyme of M. tuberculosis, revealing that certain thiourea compounds possess favorable binding affinities and interaction profiles, which correlate with their observed biological activities .
Case Studies
Several case studies illustrate the therapeutic potential of thiourea derivatives:
- Antimicrobial Screening : A comprehensive screening of thiourea derivatives revealed that specific substitutions significantly enhance antimicrobial activity against resistant strains, highlighting the importance of chemical modifications in drug design .
- Antitubercular Efficacy : The performance of selected thiourea compounds against M. tuberculosis was benchmarked against standard drugs such as isoniazid and ethambutol, demonstrating comparable or superior efficacy in some cases .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea (CAS 1333260-44-8)
| Property | Target Compound | CAS 1333260-44-8 |
|---|---|---|
| Substituent on phenyl | 4-Fluorophenyl | 3,5-Bis(trifluoromethyl)phenyl |
| Silyl group | tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldimethylsilyl (TBS) |
| Molecular Formula | C₃₃H₃₇F₃N₂OPSSi | C₃₁H₃₇F₆N₂OPSSi |
| Molecular Weight | 682.8 g/mol | 658.75 g/mol |
| Electronic Effects | Moderate electron-withdrawing (F) | Strong electron-withdrawing (CF₃) |
| Steric Bulk | High (TBDPS) | Moderate (TBS) |
Key Differences :
1f: (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea
Key Differences :
- The absence of PPh₂ and TBDPS in 1f simplifies synthesis but limits its utility in metal-catalyzed reactions .
- The hydroxyl group in 1f increases polarity, improving aqueous solubility compared to the hydrophobic TBDPS group in the target compound .
Reactivity and Stability
- Hydrolysis Sensitivity : The TBDPS group in the target compound is more resistant to hydrolysis than the TBS group in CAS 1333260-44-8, making it preferable for multi-step syntheses .
- Catalytic Activity: The PPh₂ group enables coordination to transition metals (e.g., Pd, Rh), distinguishing the target compound from non-phosphine analogues like 1f .
- Thermal Stability: Bulkier substituents (TBDPS vs. TBS) may improve thermal stability but reduce solubility in non-polar solvents .
Biological Activity
The compound 1-((2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)-3-(4-fluorophenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific thiourea compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with a thiourea functional group, which is pivotal in mediating its biological effects. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The diphenylphosphanyl moiety may contribute to its interaction with biological targets.
Antibacterial Activity
Thiourea derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with structural similarities to the target compound demonstrate significant activity against various pathogenic bacteria. For instance, a study highlighted that certain thioureas exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Thiourea derivatives have shown promising results in anticancer studies. Recent investigations revealed that related compounds effectively inhibited the growth of several cancer cell lines, including those associated with breast and prostate cancers. The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis pathways . In particular, compounds similar to the target structure were reported to have IC50 values ranging from 3 to 14 µM against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives has been documented in several studies. For example, one study assessed the anti-inflammatory properties of a related thiourea in rodent models, demonstrating significant reduction in edema and pain without causing ulcerogenic effects . This suggests that the target compound may possess similar therapeutic benefits.
Antioxidant Activity
Thioureas are also recognized for their antioxidant properties. A related compound demonstrated strong antioxidant activity with IC50 values indicating effective scavenging of free radicals . This property is crucial as oxidative stress plays a significant role in various diseases, including cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiourea derivatives. Studies indicate that modifications in substituents can significantly alter biological activity. For instance:
- Hydrogen Bonding : Compounds with more hydrogen bond acceptors tend to exhibit higher activity.
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability and bioactivity.
- Spacer Length : The length of carbon spacers between functional groups influences activity against specific targets like cancer cells .
Case Studies
- Anticancer Efficacy : A study on a series of thiourea derivatives showed that those containing specific aromatic groups exhibited IC50 values as low as 1.5 µM against leukemia cell lines .
- Anti-leishmanial Activity : Thiourea derivatives were synthesized and tested against Leishmania species, demonstrating IC50 values below 10 µM, indicating potential for treating leishmaniasis .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this thiourea derivative, and how is stereochemical control at the (2S,3R) position achieved?
- Answer: The synthesis involves sequential protection, coupling, and deprotection steps. Stereochemical control is achieved through:
- Chiral intermediates: Use of tert-butyldiphenylsilyl (TBDPS) groups to protect hydroxy groups, as seen in silyl-protected oxazolidinones and pyrrolidines .
- Stereoselective conditions: Low-temperature reactions (0–20°C) with catalysts like DMAP and triethylamine to minimize racemization during coupling steps .
- Chromatographic validation: HPLC or chiral column analysis to confirm enantiomeric purity, as demonstrated in analogous syntheses .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Answer:
- LCMS: Used to confirm molecular weight (e.g., m/z 757 [M+H]+ in a related compound) .
- HPLC: Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .
- NMR: ¹H/¹³C NMR for stereochemical assignment, particularly for silyl ethers and thiourea moieties .
- Recrystallization: Purification via solvent mixtures (e.g., CHCl₃/petroleum ether) to isolate crystalline products .
Advanced Research Questions
Q. How can the tert-butyldiphenylsilyl (TBDPS) group be selectively removed without degrading sensitive functional groups?
- Answer:
- Fluoride-based deprotection: Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves silyl ethers while preserving thiourea and phosphanyl groups .
- Acid-free conditions: Avoid HCl or TFA to prevent thiourea hydrolysis. Example: TBAF-mediated deprotection at 0°C for 1 hour .
Q. What experimental design strategies optimize coupling reactions involving the diphenylphosphanyl group?
- Answer:
- Design of Experiments (DoE): Statistical modeling to optimize reaction parameters (temperature, catalyst loading, solvent polarity) for phosphine-mediated couplings, as applied in flow-chemistry systems .
- Catalyst screening: Palladium or nickel catalysts for cross-couplings, leveraging the diphenylphosphanyl group’s electron-rich nature to enhance reactivity .
Q. How does the 4-fluorophenylthiourea moiety influence intermolecular interactions in catalytic or biological systems?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
